

strategies to minimize non-radiative recombination at the perovskite/C60 interface

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Compound of Interest

Compound Name: **C60 DERIVATIVES**

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Technical Support Center: Perovskite/C60 Interface Engineering

Welcome to the technical support center for researchers and scientists working on perovskite solar cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-radiative recombination at the perovskite/C60 interface, a critical step for achieving high-performance and stable devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-radiative recombination at the perovskite/C60 interface?

Non-radiative recombination at the perovskite/C60 interface is a significant factor limiting the open-circuit voltage (V_{oc}) and overall power conversion efficiency (PCE) of inverted perovskite solar cells.^{[1][2][3]} The main culprits include:

- **Surface Defects:** The surface of the perovskite film is prone to defects such as halide vacancies and uncoordinated lead ions (Pb^{2+}), which act as traps for charge carriers, leading to recombination.^{[4][5]}
- **Energy Level Mismatch:** A suboptimal alignment of the energy levels between the perovskite's conduction band and the lowest unoccupied molecular orbital (LUMO) of C60

can create a barrier for electron extraction, causing charge accumulation and recombination at the interface.[6][7]

- **Interfacial States:** The deposition of C60, often via thermal evaporation, can induce defect states at the interface that serve as recombination centers.[8]
- **Poor Film Morphology:** A rough or non-uniform perovskite surface can lead to incomplete coverage by the C60 layer, creating pathways for charge recombination.[9]

Q2: What are the most effective general strategies to mitigate non-radiative recombination at this interface?

Several successful strategies have been developed to address recombination at the perovskite/C60 interface:

- **Interlayer Insertion:** Introducing a thin layer of a passivating material between the perovskite and C60 is a widely adopted and effective approach. These interlayers can passivate defects, improve energy level alignment, and enhance charge extraction.[3][6][8]
- **Surface Passivation:** Treating the perovskite surface with specific molecules before C60 deposition can neutralize surface defects.[1][2][9] This can be achieved with various organic molecules or by forming a 2D perovskite layer on top of the 3D perovskite.[4][10]
- **Bilayer Electron Transport Layers (ETLs):** Utilizing a bilayer structure, such as C70/C60, can enhance electron extraction and transport properties.[11]
- **Post-Deposition Annealing:** A thermal annealing step after the deposition of C60 can improve the quality of the interface and the overall device performance.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and characterization of perovskite solar cells with a C60 electron transport layer.

Problem 1: Low Open-Circuit Voltage (Voc) and Fill Factor (FF)

- **Possible Cause:** Significant non-radiative recombination at the perovskite/C60 interface due to surface defects and poor energy level alignment.

- Troubleshooting Steps:
 - Introduce a Passivating Interlayer:
 - Organic Interlayers: Employ a thin layer of a passivating organic molecule. A synergistic approach using meta-fluoro-phenylethylammonium iodide and piperazine iodide has been shown to passivate surface defects and adjust energy levels.[1][2][9] Another effective strategy is the use of a volatile, dense molecular interlayer which can eliminate C60-induced non-radiative recombination.[6][13]
 - Inorganic Interlayers: Atomic layer deposition (ALD) of a thin AlOx layer can effectively passivate the interface and has been shown to increase the Voc by up to 50 mV.[3][8]
 - Surface Treatment of Perovskite:
 - Apply a solution of 1,3-diaminopropane (DAP) to the perovskite surface before C60 deposition. This has been shown to increase the Voc by passivating surface defects.[12]
 - Optimize Energy Level Alignment:
 - Utilize molecules that form a dipole layer at the interface. For example, tyramine hydrochloride (TACl) can passivate defects and optimize energy level alignment, leading to improved Voc.[5]

Problem 2: Poor Device Stability and Rapid Degradation

- Possible Cause: The perovskite/C60 interface can be a site for degradation, and the intrinsic instability of some passivation layers can contribute to this.
- Troubleshooting Steps:
 - Choose Stable Interlayer Materials: While LiFx is a common passivation material, it can suffer from degradation over time. Consider using a more robust inorganic interlayer like AlOx, which has shown improved device stability.[3][8]
 - Employ 2D/3D Hybrid Perovskite Structures: Forming a thin 2D perovskite layer on top of the 3D perovskite can enhance environmental stability while passivating surface defects.

[4][10]

- Synergistic Passivation: A combination of passivating agents can offer enhanced stability. The use of meta-fluoro-phenylethylammonium iodide and piperazine iodide has resulted in devices maintaining 95% of their initial efficiency after 1000 hours of operation.[1][2]

Problem 3: Inconsistent Device Performance and Low Reproducibility

- Possible Cause: Variations in the quality of the perovskite surface and the interface with C60.
- Troubleshooting Steps:
 - Ensure Complete Surface Coverage of Interlayers: When using solution-processed interlayers, ensure uniform and complete coverage of the perovskite surface. The use of volatile molecules in high-concentration solutions can achieve high surface coverage.[6][13]
 - Post-Annealing Treatment: Implementing a post-annealing step after C60 deposition can improve the compositional homogeneity at the interface, leading to more reproducible results.[12]
 - Control Deposition Parameters: For thermally evaporated C60, carefully control the deposition rate and substrate temperature to ensure a uniform and high-quality film.

Quantitative Data Summary

The following tables summarize the performance improvements achieved with various strategies to minimize non-radiative recombination at the perovskite/C60 interface.

Table 1: Performance of Perovskite Solar Cells with Different Interfacial Passivation Strategies

Interfacial Strategy	Perovskite Composition	Voc (V)	FF (%)	PCE (%)	Stability
Control (No Passivation)	Triple Cation	-	-	-	-
Volatile Molecular Interlayer	Triple Cation	>1.21	84	>25	>90% after 1200 h
Synergistic Passivation (mF-PEAI + PiPI)	Not Specified	-	-	25.85 (certified 25.22)	95% after 1000 h
AlOx Interlayer	Not Specified	Increase of up to 50 mV	-	-	Improved stability over LiFx
1,3-Diaminopropylane (DAP) + Post-Annealing	1.7 eV band gap mixed-halide	1.15	Increased by 20%	25.29 (tandem)	-
Tyramine Hydrochloride (TACI)	Wide-bandgap	-	-	14.66 (semitransparent)	~82% after 720 h
C70/C60 Bilayer ETL	Not Specified	-	-	24.51	-

Experimental Protocols

Protocol 1: Synergistic Passivation with meta-fluoro-phenylethylammonium iodide (mF-PEAI) and Piperazine Iodide (PiPI)

This protocol is based on the strategy reported to achieve a power conversion efficiency of 25.85%.[1][2][9]

- Prepare Passivation Solution: Dissolve mF-PEAI and PiPI in isopropanol at the desired concentration. The optimal ratio and concentration should be determined experimentally.
- Perovskite Film Fabrication: Fabricate the perovskite active layer on the substrate according to your standard procedure.
- Surface Treatment: Spin-coat the mF-PEAI and PiPI solution onto the perovskite film.
- Annealing: Anneal the film at a specific temperature and for a duration optimized to promote the in-situ reconstruction of the perovskite surface and the passivation of defects.
- C60 Deposition: Thermally evaporate the C60 layer onto the passivated perovskite surface.
- Complete Device Fabrication: Deposit the remaining layers of the solar cell (e.g., buffer layer and metal electrode).

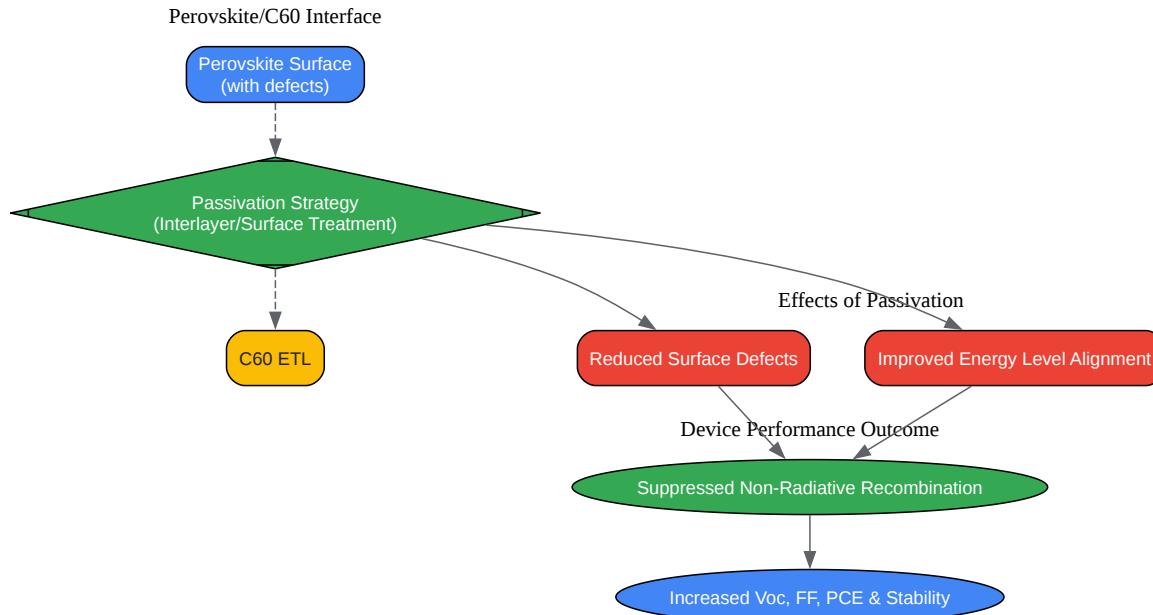
Protocol 2: Deposition of AlOx Interlayer via Atomic Layer Deposition (ALD)

This protocol is based on the use of an inorganic passivation layer to improve Voc and stability.
[3][8]

- Perovskite Film Fabrication: Prepare the perovskite film on the substrate.
- Transfer to ALD Chamber: Carefully transfer the perovskite-coated substrate to the ALD chamber.
- ALD of AlOx:
 - Precursor: Use trimethylaluminum (TMA) as the aluminum precursor and water (H₂O) or ozone (O₃) as the oxygen precursor.
 - Deposition Temperature: Maintain a low deposition temperature (e.g., < 100 °C) to avoid thermal degradation of the perovskite film.
 - Cycle Number: The thickness of the AlOx layer is critical. A few cycles of ALD are typically sufficient to form an ultra-thin, pinhole-free passivation layer. The optimal number of cycles needs to be determined experimentally.

- C60 Deposition: After ALD, transfer the substrate for the thermal evaporation of the C60 layer.
- Device Completion: Proceed with the deposition of the subsequent layers.

Visualizations



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